molecular formula C18H13NO4 B4997575 5-benzoyl-N-(3-hydroxyphenyl)-2-furamide

5-benzoyl-N-(3-hydroxyphenyl)-2-furamide

Cat. No.: B4997575
M. Wt: 307.3 g/mol
InChI Key: PSBPKTIQZQMQOP-UHFFFAOYSA-N
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Description

5-Benzoyl-N-(3-hydroxyphenyl)-2-furamide (hereafter referred to as the target compound) is a synthetic furamide derivative characterized by a benzoyl group at the 5-position of the furan ring and a 3-hydroxyphenyl carbamide moiety at the N-position. Its synthesis involves the reaction of 5-(3-hydroxyphenyl)furan-2-carbonyl chloride with 4-benzoylphenylamine in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst .

Properties

IUPAC Name

5-benzoyl-N-(3-hydroxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-14-8-4-7-13(11-14)19-18(22)16-10-9-15(23-16)17(21)12-5-2-1-3-6-12/h1-11,20H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPKTIQZQMQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with 3-Hydroxyphenyl Moieties

Several compounds share the 3-hydroxyphenyl group, a critical pharmacophore influencing bioactivity:

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Reference
5-Benzoyl-N-(3-hydroxyphenyl)-2-furamide 349.34 Benzoyl, 3-hydroxyphenyl carbamide Anti-hyperlipidemic
Ethyl (3-hydroxyphenyl) carbamate 181.18 Ethoxycarbonyl, 3-hydroxyphenyl High retention time in chromatography
N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406) 316.31 Pyridazine core, dual 3-hydroxyphenyl α-synuclein aggregation inhibition
Methyl (3-hydroxyphenyl)-carbamate 167.15 Methoxycarbonyl, 3-hydroxyphenyl Requires respiratory protection

Key Observations :

  • RS-0406, though structurally distinct (pyridazine core), shares dual 3-hydroxyphenyl groups, which may contribute to its efficacy in disrupting protein aggregates in Parkinson’s disease models .

Furamide and Pyridine Derivatives

Several furamide and pyridine-based analogues with modified substituents have been synthesized:

  • 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide: Incorporates fluorophenyl and difluoropropyl groups, enhancing metabolic stability and selectivity for kinase inhibition .
  • 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide : Features a pyrimidine-cyclopropyl moiety, likely improving binding affinity to enzymatic targets .

Comparison with Target Compound :

  • The target compound lacks fluorinated substituents, which may reduce its metabolic resistance compared to fluorophenyl-containing analogues .
  • The benzoyl group in the target compound may confer distinct electronic effects compared to pyridine or pyrimidine cores, altering interaction with biological targets.

Antioxidant Activity vs. Chloronaphthoquinone Derivatives

Chloronaphthoquinone quercetin (CHNQ), a chromen-4-one derivative with a naphthoquinone moiety, exhibits antioxidant activity comparable to trolox in DPPH assays . In contrast, the target compound’s benzoyl and furamide groups may prioritize lipid modulation over direct radical scavenging, though its phenolic hydroxyl group could contribute to mild antioxidant effects.

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